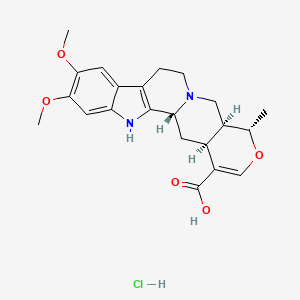
Thymidine, 3'-S-ethyl-3'-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-S-ethyl-3’-thio- is a modified nucleoside where the 3’-hydroxyl group of thymidine is replaced by a thioether group. This modification can significantly alter the chemical and biological properties of the nucleoside, making it a valuable compound for various scientific research applications, particularly in the fields of nucleic acid chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-S-ethyl-3’-thio- typically involves the substitution of the 3’-hydroxyl group with a thioether group. One common method includes the use of a thioetherification reaction where thymidine is treated with an appropriate thiol reagent under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods: While detailed industrial production methods for Thymidine, 3’-S-ethyl-3’-thio- are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Thymidine, 3’-S-ethyl-3’-thio- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-S-ethyl-3’-thio- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: Employed in the development of nucleic acid probes and primers for molecular biology techniques.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of specialized nucleic acid-based materials and diagnostics.
Wirkmechanismus
The mechanism by which Thymidine, 3’-S-ethyl-3’-thio- exerts its effects involves its incorporation into nucleic acids. The thioether modification can alter the nucleic acid’s structure and function, affecting processes such as replication, transcription, and enzymatic degradation. The compound can interact with various molecular targets, including DNA and RNA polymerases, nucleases, and other nucleic acid-binding proteins, thereby influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Thymidine: The unmodified nucleoside.
3’-Thio-thymidine: A similar compound with a sulfur atom replacing the 3’-oxygen.
2’-Deoxy-3’-thio-thymidine: Another analog with a sulfur substitution at the 3’-position.
Comparison: Thymidine, 3’-S-ethyl-3’-thio- is unique due to the presence of the ethyl-thioether group at the 3’-position, which can confer distinct chemical and biological properties compared to other thymidine analogs. This modification can enhance the compound’s stability, alter its interaction with enzymes, and provide unique functionalities for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
70465-86-0 |
|---|---|
Molekularformel |
C12H18N2O4S |
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-ethylsulfanyl-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O4S/c1-3-19-9-4-10(18-8(9)6-15)14-5-7(2)11(16)13-12(14)17/h5,8-10,15H,3-4,6H2,1-2H3,(H,13,16,17)/t8-,9+,10-/m1/s1 |
InChI-Schlüssel |
ZWPXGLDYWMZUND-KXUCPTDWSA-N |
Isomerische SMILES |
CCS[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
Kanonische SMILES |
CCSC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


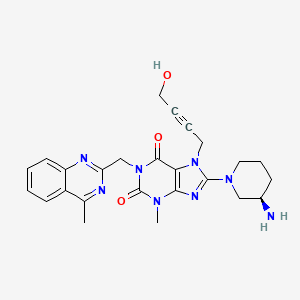
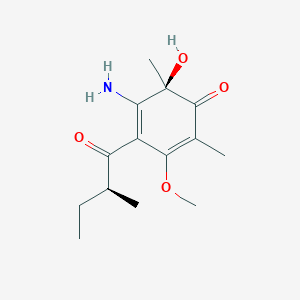

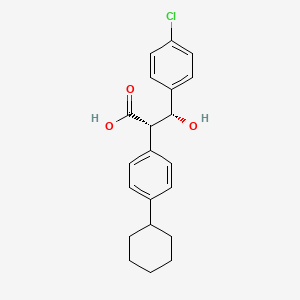
![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
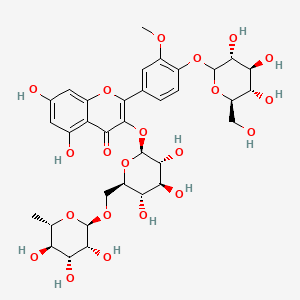

![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
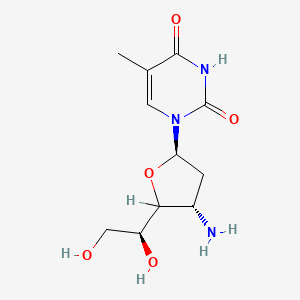
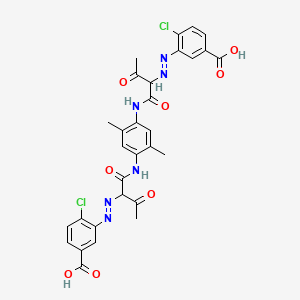


![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
